

# Introduction: The Strategic Value of a Substituted Phenol

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## Compound of Interest

Compound Name: 4-Amino-2,6-dimethylphenol

Cat. No.: B100093

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Substituted phenols are a cornerstone of modern synthetic chemistry, appearing as critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2] Their prevalence is a testament to their versatile reactivity and their ability to impart specific physicochemical properties to larger molecules. Within this essential class of compounds lies **4-Amino-2,6-dimethylphenol** (CAS: 15980-22-0), a bifunctional aromatic molecule of significant interest.

The strategic placement of an amino group and a hydroxyl group on a sterically hindered dimethylated benzene ring makes this compound a uniquely valuable intermediate. The ortho-methyl groups influence the electronics and reactivity of the functional groups, offering a level of control that is highly sought after in the rational design of complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[3][4] This guide will dissect the synthesis, characterization, and potential applications of this compound, providing a robust framework for its effective utilization in a laboratory setting.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data presented below, compiled from authoritative sources, provides the essential parameters for **4-Amino-2,6-dimethylphenol**.

### Table 1: Core Properties and Identifiers

| Property           | Value   | Source(s) |
|--------------------|---|-----------|
| CAS Number         | 15980-22-0  | [5][6]    |
| IUPAC Name         | 4-amino-2,6-dimethylphenol                                | [5]       |
| Molecular Formula  | C <sub>8</sub> H <sub>11</sub> NO                         | [5][6]    |
| Molecular Weight   | 137.18 g/mol  | [5][6]    |
| Monoisotopic Mass  | 137.084063974 Da  | [5]       |
| Physical Form      | Solid   |           |
| InChIKey           | OMVFXCQLSCPJNR-UHFFFAOYSA-N                               | [5]       |
| SMILES             | <chem>CC1=CC(=CC(=C1O)C)N</chem>                          | [5]       |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. |           |

**Table 2: Key Spectroscopic Data**

| Technique           | Expected Characteristics   |
|---------------------|--|
| <sup>1</sup> H NMR  | Signals corresponding to aromatic protons, methyl protons, amine protons, and hydroxyl proton.                         |
| <sup>13</sup> C NMR | Signals for aromatic carbons (substituted and unsubstituted), methyl carbons.  |
| IR Spectroscopy     | Characteristic absorption bands for O-H stretch, N-H stretches, aromatic C-H stretch, and C=C aromatic ring stretches. |
| Mass Spectrometry   | Molecular ion peak (M <sup>+</sup> ) at m/z ≈ 137.08.  |

(Note: Specific peak positions and splitting patterns in NMR are solvent-dependent and should be confirmed by experimental analysis.)

## Synthesis and Purification: A Two-Step Approach

The most logical and widely referenced pathway to **4-Amino-2,6-dimethylphenol** begins with the readily available starting material, 2,6-dimethylphenol. The synthesis is a classic two-step electrophilic aromatic substitution followed by a reduction, a foundational sequence in organic chemistry.

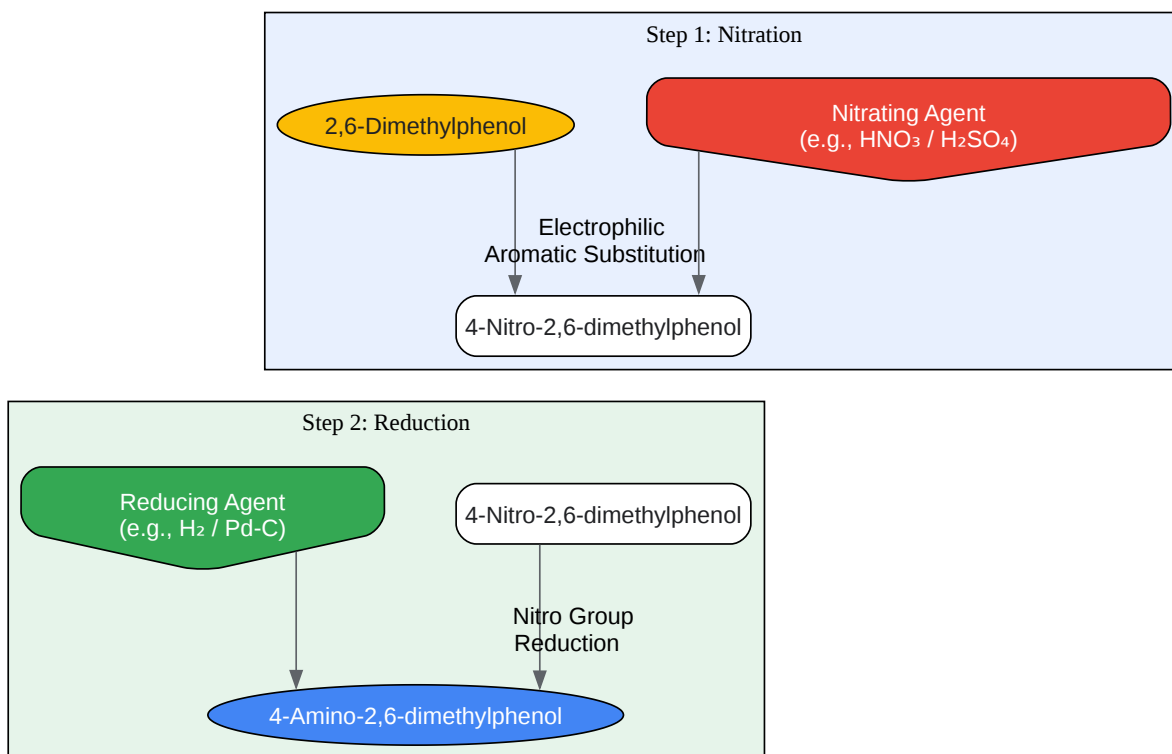
### Step 1: Regioselective Nitration of 2,6-Dimethylphenol

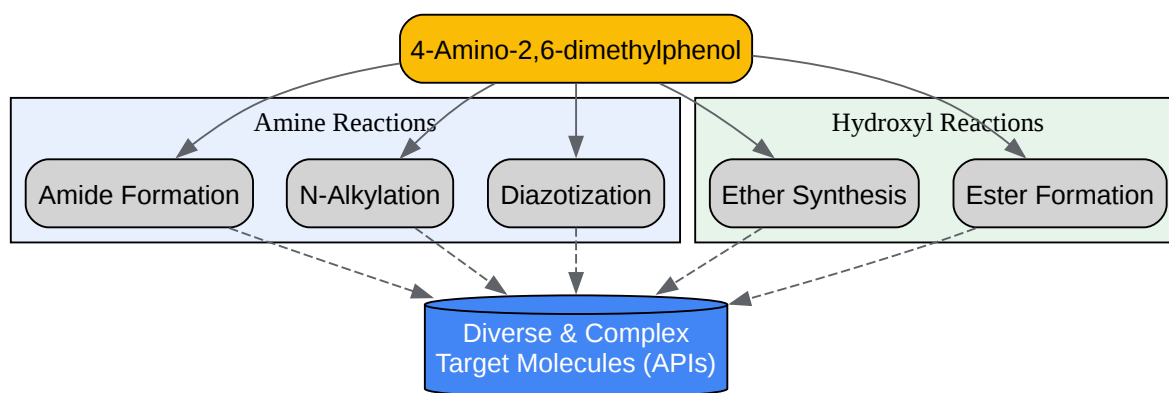
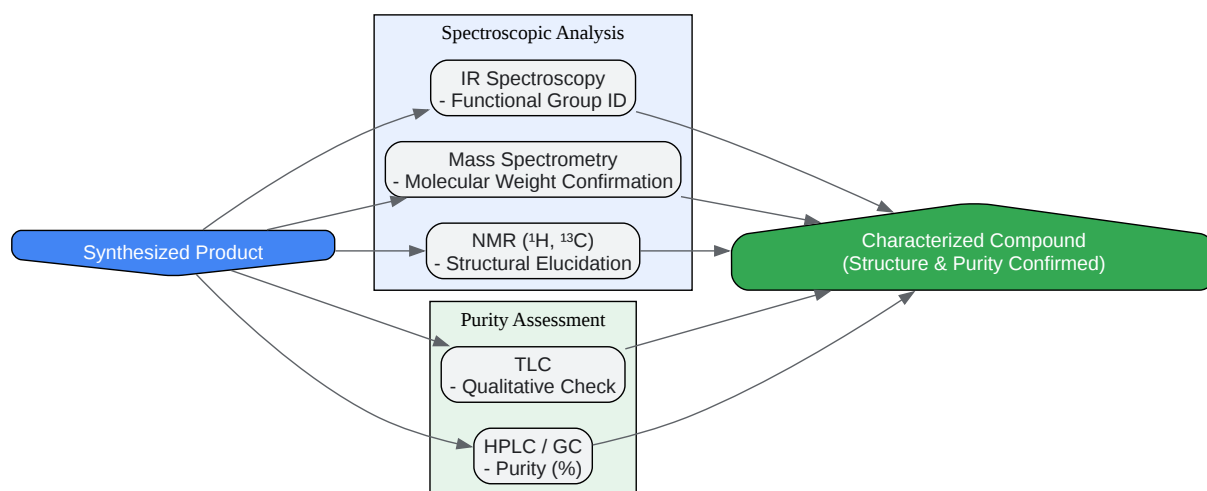
The initial step involves the nitration of 2,6-dimethylphenol to yield 2,6-Dimethyl-4-nitrophenol. The directing effects of the substituents are key to the success of this reaction. The hydroxyl group is a powerful activating, ortho-, para-director. The two methyl groups are also activating ortho-, para-directors. The combined effect strongly directs the incoming electrophile (the nitronium ion,  $\text{NO}_2^+$ ) to the position para to the hydroxyl group, which is the only sterically accessible and electronically favorable position. Nitration at the positions ortho to the hydroxyl group is sterically hindered by the adjacent methyl groups. This convergence of electronic and steric factors results in a highly regioselective transformation, yielding the desired 4-nitro intermediate with high purity.<sup>[7][8]</sup>

### Step 2: Reduction of 4-Nitro-2,6-dimethylphenol

The second step is the reduction of the nitro group to a primary amine. This transformation is fundamental in the synthesis of aromatic amines and can be accomplished through various methods. Catalytic hydrogenation (e.g., using  $\text{H}_2$  gas with a palladium, platinum, or nickel catalyst) is a clean and efficient method. Alternatively, chemical reduction using reagents like sodium borohydride ( $\text{NaBH}_4$ ) in the presence of a catalyst, or metals like tin or iron in acidic media, can also be employed.<sup>[9][10]</sup> The choice of reducing agent often depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reaction conditions.

## Workflow Diagram: Synthesis of 4-Amino-2,6-dimethylphenol





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